N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxycyclopentyl group, a methoxyphenoxy group, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the hydroxycyclopentyl group: This can be achieved through the hydroxylation of cyclopentene using appropriate oxidizing agents.
Attachment of the methoxyphenoxy group: This step involves the reaction of 3-methoxyphenol with an appropriate acylating agent to form the methoxyphenoxy intermediate.
Formation of the acetamide group: The final step involves the reaction of the hydroxycyclopentyl intermediate with the methoxyphenoxy intermediate in the presence of an acylating agent to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentanal derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxycyclopentyl group may interact with enzymes or receptors, modulating their activity. The methoxyphenoxy group may contribute to the compound’s binding affinity and specificity. The acetamide group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenoxy)acetamide can be compared with similar compounds such as:
N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a different position of the methoxy group.
N-((1-hydroxycyclopentyl)methyl)-2-(3-ethoxyphenoxy)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.
N-((1-hydroxycyclopentyl)methyl)-2-(3-methoxyphenoxy)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-19-12-5-4-6-13(9-12)20-10-14(17)16-11-15(18)7-2-3-8-15/h4-6,9,18H,2-3,7-8,10-11H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPRWJUGVGMABI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2(CCCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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